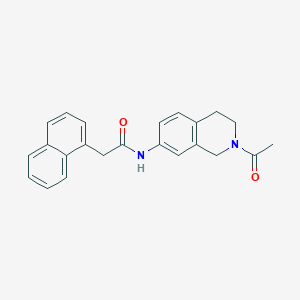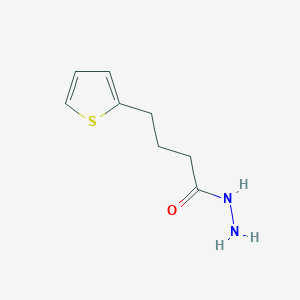
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, also known as A-1264087, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by a team of researchers at Abbott Laboratories and has since been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
Research has highlighted the synthesis of derivatives of N-(naphthalen-2-yl)acetamide and their evaluation for antiproliferative activities against various human cancer cell lines. Notably, a derivative demonstrated significant antiproliferative activity against nasopharyngeal carcinoma cell lines, with specific cytotoxicity observed without affecting peripheral blood mononuclear cells at certain concentrations. This suggests potential applications in cancer treatment, emphasizing the compound's ability to inhibit cell proliferation selectively (I‐Li Chen et al., 2013).
Novel Biosynthetic Pathways
Another study focused on the discovery of a novel biosynthetic pathway to isoquinoline alkaloids, involving naphthylisoquinoline alkaloids. The research demonstrated that these alkaloids are synthesized from acetate units, contrasting with previous findings that they originate from aromatic amino acids. This reveals new insights into the biosynthesis of complex natural products and opens up possibilities for synthesizing bioactive compounds through novel pathways (G. Bringmann & D. Feineis, 2001).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including derivatives of N-(naphthalen-1-yl)acetamide, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings suggest potential therapeutic applications in diseases where protein kinase signaling plays a critical role, including cancer and inflammatory conditions (H. Hidaka et al., 1984).
Synthesis and Chemical Reactivity
Further research has been dedicated to the synthesis and reactivity of related compounds, exploring multi-component coupling reactions and providing insights into the chemical properties that enable the creation of complex molecular architectures. These studies contribute to the development of synthetic methodologies that can be applied in the preparation of pharmacologically active molecules (P. Stevenson et al., 2007).
Antioxidant Activity
Additionally, derivatives of N-(naphthalen-1-yl)acetamide have been explored for their antioxidant properties. Studies on the free radical scavenging activity and mechanisms of these compounds highlight their potential as antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Khawla Boudebbous et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)25-12-11-17-9-10-21(13-20(17)15-25)24-23(27)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13H,11-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDCQNDCMYVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylpiperazin-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B2973685.png)
![N-[4-(4-aminophenyl)cyclohexyl]-4-chloro-N-methylbenzamide](/img/structure/B2973686.png)
![tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2973687.png)

![Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B2973691.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2973695.png)
![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2973696.png)
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2973697.png)
![Ethyl (5-((4-acetamidophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2973698.png)

